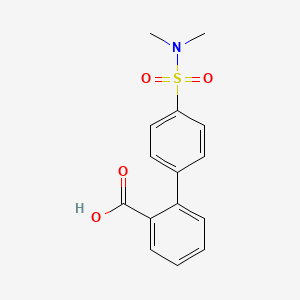
2-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, or 2-DMSPBA, is a synthetic organic compound with a wide range of applications in the scientific community. It is an important intermediate in the synthesis of a variety of organic compounds, and is used as a reagent in a variety of laboratory experiments. It is also used as a catalyst in the production of polymers, and as a surfactant in the production of other organic compounds.
Mécanisme D'action
2-DMSPBA is an organosulfur compound, meaning that it contains a sulfur atom in its molecular structure. This sulfur atom is responsible for the compound’s reactivity, as it is able to form strong bonds with other molecules. The sulfur atom is also able to form hydrogen bonds with other molecules, allowing it to interact with them in a variety of ways.
Biochemical and Physiological Effects
2-DMSPBA has a wide range of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme glutathione S-transferase, which is involved in the detoxification of toxins and other harmful compounds. Additionally, it has been shown to act as an antioxidant, meaning that it can protect cells from damage caused by free radicals. It has also been shown to act as an anti-inflammatory agent, and has been used in the treatment of a variety of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-DMSPBA is a versatile compound with a wide range of applications in the laboratory. It is relatively inexpensive and can be easily prepared in large quantities. Additionally, it is a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation. However, it is important to note that it is a relatively reactive compound, and must be handled with care to ensure that it does not react with other compounds in the laboratory.
Orientations Futures
The potential applications of 2-DMSPBA are vast, and there are a number of future directions that could be explored. For example, it could be used in the synthesis of novel pharmaceuticals, or in the development of new polymers. Additionally, it could be used in the development of new surfactants, or in the production of new catalysts. Finally, it could be used in the development of new materials, or in the production of new compounds with improved properties.
Méthodes De Synthèse
2-DMSPBA is synthesized by the reaction of 4-N,N-dimethylsulfamoylphenol with benzoic acid. The reaction is typically carried out in aqueous solution at a temperature of about 80 °C, and is catalyzed by either sodium hydroxide or potassium hydroxide. The reaction is complete after about one hour, and yields a product with a purity of 95%.
Applications De Recherche Scientifique
2-DMSPBA has a wide range of applications in the scientific community. It is used as a reagent in the synthesis of a variety of organic compounds, such as dyes, pharmaceuticals, and polymers. It is also used as a catalyst in the production of polymers, and as a surfactant in the production of other organic compounds. Additionally, it is used as a catalyst in the production of surfactants, and as a reagent in the synthesis of a variety of other organic compounds.
Propriétés
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)12-9-7-11(8-10-12)13-5-3-4-6-14(13)15(17)18/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWBJUBRIOKCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



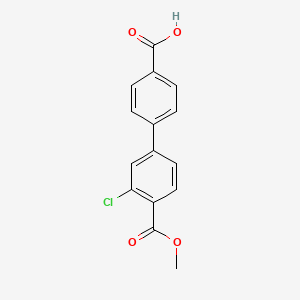

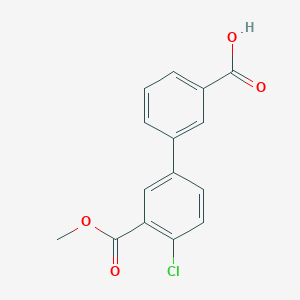
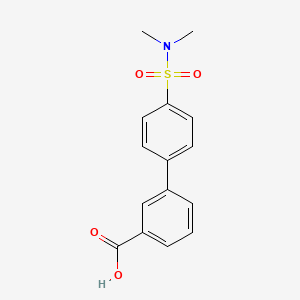
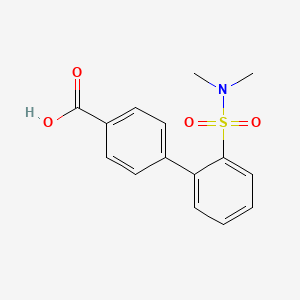




![4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369852.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369857.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369864.png)